

IUPAC name N-(3-formylpyridin-2-yl)-2,2-dimethylpropanamide

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Compound of Interest

Compound Name: *N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide*

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An In-depth Technical Guide to N-(3-formylpyridin-2-yl)-2,2-dimethylpropanamide

Authored by: A Senior Application Scientist

Foreword: A Molecule of Strategic Importance

In the landscape of modern synthetic chemistry, the efficiency and predictability of a synthetic route are paramount. The selection of building blocks is not merely a matter of assembling atoms; it is a strategic decision that dictates the feasibility and elegance of the entire synthetic campaign. N-(3-formylpyridin-2-yl)-2,2-dimethylpropanamide, a seemingly unassuming heterocyclic compound, represents a cornerstone of this strategic approach. Its bifunctional nature, combining a reactive aldehyde with a sterically shielded and stable amide, offers a pre-packaged solution for introducing the valuable 2-amino-3-formylpyridine scaffold into complex molecular architectures. This guide provides an in-depth exploration of this reagent, from its fundamental properties and synthesis to its practical applications, grounded in established chemical principles and field-proven insights.

Core Physicochemical & Structural Profile

N-(3-formylpyridin-2-yl)-2,2-dimethylpropanamide, also known by synonyms such as N-(3-Formyl-2-pyridinyl)pivalamide, is a solid, air-sensitive compound that serves as a key intermediate in organic synthesis.^{[1][2][3]} Its structure is characterized by a pyridine ring substituted at the 2-position with a pivaloyl amide group and at the 3-position with a formyl

(aldehyde) group. The pivaloyl group (tert-butylcarbonyl) is of particular significance; its steric bulk provides unique stability and reactivity profiles, making it a robust protecting group for the amine.[4]

Property	Value	Source(s)
IUPAC Name	N-(3-formylpyridin-2-yl)-2,2-dimethylpropanamide	[5]
CAS Number	86847-64-5	[1][6]
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₂	[1][7]
Molecular Weight	206.24 g/mol	[2][7]
Appearance	Light yellow to yellow solid	[2]
Melting Point	85-88°C	[2]
Purity	Typically ≥95-97%	[1][6]
SMILES	<chem>CC(C)C(=O)Nc1ncccc1C=O</chem>	[1][7]
InChIKey	ANABHCSYKASRRW-UHFFFAOYSA-N	[1][7]

Synthesis and Mechanistic Considerations

The synthesis of N-(3-formylpyridin-2-yl)-2,2-dimethylpropanamide is a logical and high-yielding process rooted in fundamental amide coupling chemistry. The primary strategy involves the acylation of the versatile starting material, 2-amino-3-formylpyridine.

Synthesis of the 2-Amino-3-formylpyridine Precursor

The utility of our target molecule is predicated on the availability of its precursor, 2-amino-3-formylpyridine (also known as 2-aminonicotinaldehyde).[8][9] An efficient and scalable process for its preparation involves the ortho-directed lithiation of a protected 2-aminopyridine derivative.[10]

The causality here is clear: direct formylation of 2-aminopyridine is problematic. The amino group is a powerful activating group, but it can also interfere with many electrophilic formylation reagents. The chosen strategy circumvents this by first protecting the amine as a pivaloyl amide. This amide group then serves as a potent ortho-directing group for lithiation, guiding a strong base like tert-butyllithium (t-BuLi) to deprotonate the C3 position specifically. Subsequent quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF) installs the aldehyde, and a final hydrolysis step removes the protecting group to yield the desired precursor.^[10] This multi-step, one-pot procedure is a testament to the power of directing groups in achieving regiochemical control.

Final Amide Coupling Protocol

The final step is the N-acylation of 2-amino-3-formylpyridine with pivaloyl chloride. Pivaloyl chloride is an ideal acylating agent in this context; it is highly reactive, and the steric hindrance of the tert-butyl group minimizes potential side reactions.^[4]

Experimental Protocol: Synthesis of N-(3-formylpyridin-2-yl)-2,2-dimethylpropanamide

- **Vessel Preparation:** To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-3-formylpyridine (1.0 eq).
- **Solvent & Base:** Dissolve the starting material in anhydrous dichloromethane (DCM). The choice of DCM is critical as it is aprotic and will not react with the acyl chloride. Add triethylamine (TEA, 1.1 eq) to the solution. TEA acts as a non-nucleophilic base to quench the HCl byproduct generated during the reaction, preventing protonation of the pyridine nitrogen or the starting amine.^[11]
- **Acylation:** Cool the stirred solution to 0°C using an ice bath. This is a crucial step to moderate the exothermic reaction and prevent potential side reactions. Add a solution of pivaloyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 15-20 minutes.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

- **Workup:** Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
- **Purification:** Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to remove any residual acid) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- **Isolation:** The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the title compound as a solid.[\[11\]](#)

Analytical Characterization & Self-Validating Systems

A robust protocol is a self-validating one. Confirmation of the product's identity and purity is non-negotiable and relies on a suite of standard analytical techniques.

Technique	Expected Result / Rationale
^1H NMR	Expect a characteristic singlet for the aldehyde proton (CHO) around 9-10 ppm. A singlet integrating to 9 protons for the tert-butyl group will be prominent in the upfield region (~1.3 ppm). Aromatic protons on the pyridine ring will appear as distinct multiplets. The amide N-H proton will likely be a broad singlet.
^{13}C NMR	Key signals include the aldehyde carbonyl (~190 ppm), the amide carbonyl (~175 ppm), and the quaternary carbon of the tert-butyl group. Aromatic carbons will resonate in the 110-160 ppm range.
FT-IR	Look for strong C=O stretching vibrations for the amide (~1680 cm^{-1}) and aldehyde (~1700 cm^{-1}) carbonyls. An N-H stretch should be visible around 3300 cm^{-1} .
Mass Spec (MS)	In ESI+ mode, the molecular ion peak $[\text{M}+\text{H}]^+$ should be observed at m/z 207.25, confirming the molecular weight.
HPLC	A single sharp peak under appropriate chromatographic conditions (e.g., reverse-phase C18 column with a water/acetonitrile gradient) will confirm the purity of the isolated product.

The crystal structure of the related compound, 2,2-dimethyl-N-(pyridin-3-yl)propanamide, reveals that the pyridine ring is inclined relative to the amide plane.^{[11][12]} This conformational preference, driven by steric and electronic factors, is expected to be present in the title compound as well and influences its reactivity and intermolecular interactions.

Applications in Drug Development & Chemical Synthesis

The primary value of N-(3-formylpyridin-2-yl)-2,2-dimethylpropanamide lies in its role as a versatile synthetic intermediate. The two distinct functional groups can be addressed with high chemoselectivity.

Aldehyde-Driven Transformations

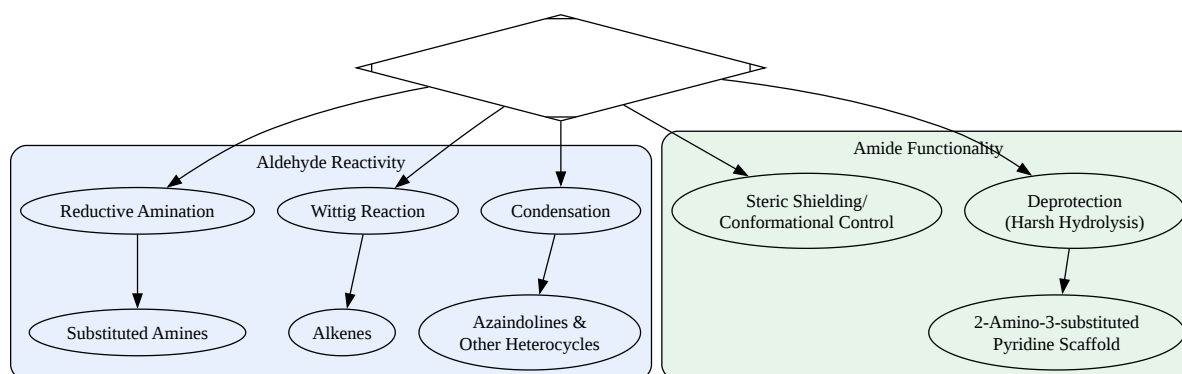
The aldehyde is a gateway to a multitude of chemical transformations, allowing for the elongation of the carbon skeleton or the introduction of new functional groups. It is a known reactant for the preparation of disubstituted azaindolines.^[1] This likely proceeds through an initial condensation or addition reaction at the aldehyde position, followed by a cyclization event.

Common transformations involving the aldehyde group include:

- Wittig Reaction: To form alkenes.
- Reductive Amination: To introduce substituted aminomethyl groups.
- Condensation Reactions: With active methylene compounds (e.g., Knoevenagel condensation) or amines to form imines/enamines, which are precursors to more complex heterocycles.^[13]

The Role of the Pivaloyl Amide

The pivaloyl group is more than a simple placeholder; it is a robust protecting group that is stable to a wide range of reaction conditions that might affect the aldehyde.^[4] It can be removed under harsh hydrolytic conditions (strong acid or base with heating) if the free 2-amino functionality is desired later in a synthetic sequence. However, in many cases, it remains in the final structure, providing steric bulk that can influence the molecule's conformation and biological activity.



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Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. N-(3-formylpyridin-2-yl)-2,2-dimethylpropanamide is classified as an irritant and requires careful handling.

- GHS Classification: Warning.[1][2]
- Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]
- Personal Protective Equipment (PPE): Always handle this compound in a certified fume hood. Wear a dust mask (N95 or better), chemical-resistant gloves, safety glasses, and a lab coat.[1]
- Storage: The compound is air-sensitive and should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[2] This prevents gradual oxidation of the aldehyde functional group.

- **Spill & Disposal:** In case of a spill, avoid generating dust. Scoop the solid into a sealed container for disposal. Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

N-(3-formylpyridin-2-yl)-2,2-dimethylpropanamide is a strategically designed synthetic intermediate that offers reliability and versatility. The orthogonal reactivity of its formyl and pivaloyl amide groups, combined with a well-defined synthesis, makes it a valuable tool for researchers in drug development and materials science. Understanding its properties, synthesis, and reactivity profile, as detailed in this guide, empowers scientists to leverage this molecule to its full potential in the construction of novel and complex chemical entities.

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